5-(2-Methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
5-(2-Methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a tetrahydronaphthalene ring substituted with a methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a substituted naphthalene derivative.
Functional Group Introduction: The methoxyethoxy group is introduced through a series of reactions, often involving the use of reagents like methoxyethanol and appropriate catalysts.
Cyclization: The formation of the tetrahydronaphthalene ring is achieved through cyclization reactions, which may require specific conditions such as elevated temperatures and the presence of acid or base catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(2-Methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A glycol ether with similar structural features.
Diethylene glycol monomethyl ether: Another glycol ether used in various industrial applications.
Uniqueness
5-(2-Methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-(2-methoxyethoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-8-9-16-13-7-3-4-10-11(13)5-2-6-12(10)14/h3-4,7H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZFXFCTBIEHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC2=C1CCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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